molecular formula C9H7BrO2S B15301658 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione

3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione

Cat. No.: B15301658
M. Wt: 259.12 g/mol
InChI Key: DSBCTWCOIXZLFV-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2H-1lambda6-thiete-1,1-dione is a heterocyclic compound featuring a thiete ring with a bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione typically involves the reaction of a suitable thiete precursor with a bromophenyl reagent under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-bromine bond in the presence of a base and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2H-1lambda6-thiete-1,1-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phenyl-substituted thietes, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

3-(4-Bromophenyl)-2H-1lambda6-thiete-1,1-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2H-1lambda6-thiete-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The thiete ring structure contributes to the compound’s stability and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-2H-1lambda6-thiete-1,1-dione is unique due to its thiete ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other bromophenyl-substituted compounds and contributes to its specific reactivity and applications .

Properties

IUPAC Name

3-(4-bromophenyl)-2H-thiete 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2S/c10-9-3-1-7(2-4-9)8-5-13(11,12)6-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBCTWCOIXZLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CS1(=O)=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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